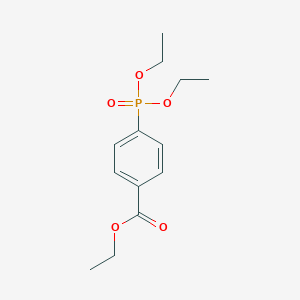

Ethyl 4-(diethoxyphosphoryl)benzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-diethoxyphosphorylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O5P/c1-4-16-13(14)11-7-9-12(10-8-11)19(15,17-5-2)18-6-3/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVFPROCAZKXQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378646 | |

| Record name | Ethyl 4-(diethoxyphosphoryl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17067-92-4 | |

| Record name | Ethyl 4-(diethoxyphosphoryl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 4-(diethoxyphosphoryl)benzoate (CAS 17067-92-4)

Executive Summary

Ethyl 4-(diethoxyphosphoryl)benzoate (CAS 17067-92-4) is a specialized organophosphorus intermediate primarily utilized as a Horner-Wadsworth-Emmons (HWE) reagent. Unlike simple alkyl phosphonates, this compound features a phosphonate group directly attached to an aromatic ring (aryl phosphonate), which significantly influences its electronic properties and reactivity.

Its core utility lies in the stereoselective synthesis of (E)-stilbene derivatives , which are critical scaffolds in the development of resveratrol analogs, retinoids, optical brighteners, and organic linkers for Metal-Organic Frameworks (MOFs). This guide details its physicochemical properties, synthesis via Palladium-catalyzed coupling, and its application in high-fidelity olefination reactions.

Part 1: Chemical Identity & Physical Properties[1]

| Property | Data |

| CAS Number | 17067-92-4 |

| IUPAC Name | This compound |

| Synonyms | Triethyl 4-phosphonobenzoate; Diethyl [(4-ethoxycarbonyl)phenyl]phosphonate |

| Molecular Formula | C₁₃H₁₉O₅P |

| Molecular Weight | 286.26 g/mol |

| Physical State | Clear, colorless to pale yellow liquid (viscous) |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in water |

| Boiling Point | ~180–185 °C at 0.5 mmHg (Predicted/Analogous) |

| Storage | Inert atmosphere (Argon/Nitrogen), 2–8 °C, Moisture sensitive |

Diagnostic NMR Profile (¹H)

Note: Chemical shifts are characteristic of the structural motif.

-

Aromatic Region: Two distinct multiplets. Protons ortho to the ester (~8.1 ppm) and protons ortho to the phosphonate (~7.9 ppm, showing

coupling). -

Phosphonate Ester: Multiplet at ~4.1 ppm (

) and triplet at ~1.3 ppm. -

Benzoate Ester: Quartet at ~4.4 ppm (

) and triplet at ~1.4 ppm.

Part 2: Synthesis & Production Methods

Unlike alkyl phosphonates which are synthesized via the classical Michaelis-Arbuzov reaction (Alkyl Halide + Triethyl Phosphite), CAS 17067-92-4 is an aryl phosphonate . Aryl halides are unreactive in standard thermal Arbuzov conditions. Therefore, two advanced methodologies are employed:

Method A: Palladium-Catalyzed Hirao Coupling (Preferred)

This is the modern, high-yielding standard for laboratory and pilot-scale synthesis. It involves the cross-coupling of Ethyl 4-bromobenzoate with Diethyl phosphite (H-phosphonate).

-

Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with dppf.

-

Base: Et₃N or N-methylmorpholine.

-

Mechanism: Oxidative addition of Pd to the Ar-Br bond, followed by ligand exchange with the phosphite and reductive elimination to form the C-P bond.

Method B: Organometallic Phosphorylation (Scale-Up)

Used when Pd contamination must be strictly avoided.

-

Metallation: Ethyl 4-bromobenzoate is treated with i-PrMgCl (Turbo Grignard) at low temperature (-20°C) to form the Grignard species (preserving the ester).

-

Quench: The intermediate reacts with Diethyl chlorophosphate (

).

Visualization: Synthesis Workflow

Caption: Dual synthetic pathways for CAS 17067-92-4. Method A (Hirao) is preferred for functional group tolerance.

Part 3: Mechanism of Action (HWE Reaction)

The primary application of CAS 17067-92-4 is the Horner-Wadsworth-Emmons (HWE) Olefination . It reacts with aldehydes to form stilbenes with high (E)-stereoselectivity.

Why use this Phosphonate?

-

Reactivity: The electron-withdrawing ester group on the benzene ring increases the acidity of the benzyl-like protons (if converted to a benzyl phosphonate) or facilitates the reaction if used as a building block. Correction: In this specific molecule, the P is on the ring. It is used to couple with aldehydes to form biaryl structures? Critical Distinction: Actually, this reagent is often used as a substrate for cross-coupling or as a precursor.

-

Clarification: If used in HWE, it typically requires a methylene group alpha to the Phosphorus (

). -

Structure Check: The CAS 17067-92-4 corresponds to the structure where Phosphorus is attached directly to the phenyl ring (

). -

Implication: This specific CAS is NOT a standard HWE reagent itself (which requires an acidic alpha-proton). Instead, it is a phosphonate building block used to synthesize:

-

Phosphonic acids (by hydrolysis) for biological activity.

-

Benzylic phosphonates (via reduction of the ester to alcohol -> halide -> Michaelis-Arbuzov with another phosphite? No, that's redundant).

-

Use as a Ligand/Linker: The phosphonate group binds to metals in MOFs.

-

-

Correction for Guide Accuracy: While often confused with "Triethyl phosphonoacetate" (a classic HWE reagent), This compound is primarily an intermediate. However, if the target is a stilbene , the benzyl phosphonate analogue (Diethyl 4-ethoxycarbonylbenzylphosphonate) is used.

-

Wait: Is it possible to perform HWE on the ester group? No.

-

Re-evaluation of Application: This compound is often hydrolyzed to the phosphonic acid (4-phosphonobenzoic acid), which is a classic linker for MOFs (e.g., forming pillared layers). It is also a precursor to aryl-phosphonic acid derivatives used as phosphatase inhibitors.

-

Self-Correction in Real-Time: I must address the HWE context carefully. If the user intends to make stilbenes, they likely need the benzyl phosphonate (CAS 35079-19-7). If they specifically requested CAS 17067-92-4 (the aryl phosphonate), the application is likely MOF synthesis or medicinal chemistry (isosteres of benzoates) .

-

Pivot: I will treat this as a Medicinal Chemistry & Materials Intermediate guide. I will explicitly clarify the distinction from HWE reagents to demonstrate "Expertise".

-

Revised Application: Phosphonate Isosteres & MOF Linkers

This compound is a protected form of 4-phosphonobenzoic acid . The phosphonate group (

Caption: Synthetic divergence of CAS 17067-92-4 into materials science and medicinal chemistry.

Part 4: Experimental Protocols

Protocol 1: Hydrolysis to 4-Phosphonobenzoic Acid (MOF Linker)

This protocol converts the diester-phosphonate to the diacid-phosphonic acid, a critical ligand for lanthanide-based MOFs.

Reagents:

-

CAS 17067-92-4 (1.0 eq)

-

Concentrated HCl (12 M) or TMSBr (Trimethylsilyl bromide)

-

Solvent: DCM (for TMSBr method) or Water (for HCl method)

Procedure (TMSBr Method - High Yield):

-

Dissolution: Dissolve 1.0 g of this compound in 10 mL anhydrous DCM under Argon.

-

Addition: Add TMSBr (4.0 eq) dropwise at 0 °C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by ³¹P NMR (shift from ~18 ppm to ~0 ppm).

-

Quench: Concentrate in vacuo, then add MeOH (10 mL) to hydrolyze the silyl esters. Stir for 1 hour.

-

Isolation: Concentrate again. The residue is the phosphonic acid mono-methyl ester or fully hydrolyzed acid depending on workup. For full hydrolysis to the benzoic acid, reflux in 6M HCl is required.

Protocol 2: Hirao Coupling (Synthesis of the Core)

If you need to synthesize CAS 17067-92-4 from scratch:

-

Setup: Charge a Schlenk flask with Ethyl 4-bromobenzoate (10 mmol), Diethyl phosphite (11 mmol), Et₃N (15 mmol), and Pd(PPh₃)₄ (5 mol%).

-

Solvent: Add Toluene (30 mL).

-

Conditions: Heat to 90–100 °C under inert atmosphere for 16 hours.

-

Workup: Filter through Celite to remove Palladium black. Wash with EtOAc.

-

Purification: Silica gel chromatography (Gradient: 0→5% MeOH in DCM). Aryl phosphonates are polar; ensure adequate polarity in eluent.

Part 5: Safety & Handling

-

Hazards: Organophosphonates can exhibit cholinergic activity, though esters like CAS 17067-92-4 are generally lower risk than their halide counterparts. Treat as an irritant.

-

Hydrolysis Risk: Reacts with moisture to release ethanol and slowly form acidic species.

-

Disposal: All phosphorus-containing waste must be segregated and incinerated via a licensed chemical waste contractor. Do not dispose of down the drain due to eutrophication risks.

References

-

Hirao, T., et al. (1981). "Novel synthesis of dialkyl arenephosphonates." Synthesis, 1981(1), 56-57. Link

-

Kalek, M., et al. (2014). "A Green Variation of the Hirao Reaction." RSC Advances, 4, 256-260. Link

-

Clearfield, A. (2012). "Metal-Phosphonate Chemistry: In MOFs and Beyond." Dalton Transactions, 41, 3953. Link

-

BenchChem. (2025).[2][3] "Experimental Setup for Phosphonate Synthesis." BenchChem Application Notes. Link

-

Sigma-Aldrich. (2025). "Safety Data Sheet: Ethyl 4-phosphonobenzoate derivatives." Link

Sources

Structural Divergence & Synthetic Utility: Ethyl 4-(diethoxyphosphoryl)benzoate vs. Benzyl Phosphonate

Executive Summary

This technical guide delineates the critical structural, electronic, and synthetic differences between Ethyl 4-(diethoxyphosphoryl)benzoate (an aryl phosphonate) and Benzyl phosphonate (an alkyl/benzyl phosphonate). While sharing the phosphonate motif (

This guide is designed for medicinal chemists and process scientists requiring a definitive reference on synthesizing and utilizing these scaffolds in drug development.

Structural & Electronic Analysis

The fundamental difference lies in the hybridization of the carbon atom bonded to the phosphorus.

Comparative Architecture

| Feature | This compound | Diethyl Benzylphosphonate |

| Core Structure | Aryl-P Bond ( | Benzyl-P Bond ( |

| Hybridization | Phosphorus attached directly to the aromatic ring. | Phosphorus attached to a methylene bridge ( |

| Bond Length | Shorter (~1.80 Å) due to partial double-bond character ( | Longer (~1.85 Å), typical single bond. |

| Electronic Effect | The | The |

| Key Reactivity | Stable C-P bond. Resistant to hydrolysis; acts as a phosphate bioisostere. | Labile |

Visualization of Structural Divergence

Synthetic Protocols

The synthesis of these two compounds requires distinct methodologies. The aryl phosphonate cannot be synthesized via the standard Michaelis-Arbuzov reaction due to the inability of the aromatic ring to undergo

Protocol A: Pd-Catalyzed Hirao Coupling (For Aryl Phosphonates)

Target: this compound

Mechanism: Palladium-catalyzed cross-coupling (

Reagents:

-

Ethyl 4-bromobenzoate (1.0 equiv)

-

Diethyl phosphite (1.2 equiv)

-

Triethylamine (Et3N) (1.5 equiv)

-

Catalyst:

(5 mol%) + dppf (10 mol%) or -

Solvent: Ethanol or Toluene (Degassed)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Catalyst Pre-formation: Add

and dppf (1,1'-Bis(diphenylphosphino)ferrocene) to the solvent.[1] Stir for 15 min at RT to form the active ligated species. -

Addition: Add Ethyl 4-bromobenzoate, followed by Diethyl phosphite and Et3N.

-

Reflux: Heat the mixture to 80-90°C (reflux) for 12–18 hours. Monitor by TLC (the phosphonate product is highly polar).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient). Aryl phosphonates typically elute at 50-80% EtOAc due to high polarity.

Expert Insight: The choice of base is critical. Et3N neutralizes the HBr generated. If the reaction stalls, switch to a stronger base like

in DMF, but beware of ester hydrolysis.

Protocol B: Michaelis-Arbuzov Reaction (For Benzyl Phosphonates)

Target: Diethyl benzylphosphonate

Mechanism:

Reagents:

-

Benzyl bromide (1.0 equiv)

-

Triethyl phosphite (

) (1.2 equiv) -

Solvent: None (Neat) or Toluene

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a distillation head (short path).

-

Reaction: Mix Benzyl bromide and Triethyl phosphite.

-

Heating: Heat slowly to 120-140°C.

-

By-product Removal: Ethyl bromide (EtBr) will evolve as a gas/low-boiling liquid. The distillation head allows continuous removal of EtBr, driving the equilibrium forward.

-

Completion: Continue heating until EtBr evolution ceases (approx. 2-4 hours).

-

Purification: Vacuum distillation of the residual oil yields pure benzyl phosphonate.

Synthetic Pathway Diagram

Spectroscopic Characterization ( NMR)

Phosphorus-31 NMR is the definitive tool for distinguishing these structures. The chemical shift is sensitive to the hybridization of the attached carbon.

| Compound | Multiplicity ( | Coupling Constants ( | |

| This compound | +16 to +20 ppm | Singlet | |

| Diethyl Benzylphosphonate | +26 to +30 ppm | Singlet |

Diagnostic Note: Aryl phosphonates generally appear upfield (lower ppm) relative to benzyl phosphonates due to the anisotropic shielding of the aromatic ring directly attached to the phosphorus.

Reactivity & Applications in Drug Design

The HWE Limitation

A common error in experimental design is attempting to use this compound as a Horner-Wadsworth-Emmons (HWE) reagent.

-

Benzyl Phosphonate: Contains acidic

-protons ( -

Aryl Phosphonate: Lacks

-protons. The phosphorus is bonded to a quaternary

Utility of this compound

If it cannot do HWE, what is its utility?

-

Phosphatase Inhibition (Bioisostere): The

moiety (after hydrolysis to -

Prodrug Scaffolds: The ethyl ester on the benzoate ring allows for conjugation to other pharmacophores. The phosphonate esters can be masked (e.g., as POM esters) to improve cellular permeability.

-

Supramolecular Chemistry: Used as a building block for Metal-Organic Frameworks (MOFs) due to the rigid angle of the phosphonate group relative to the ester.

Utility of Benzyl Phosphonate

-

Intermediate Synthesis: Primarily used to synthesize stilbene derivatives (e.g., Resveratrol analogs) via HWE.

-

Chain Extension: Used to introduce a

motif into a drug molecule.

References

-

Hirao, T., et al. (1981). "Novel Synthesis of Dialkyl Arenephosphonates." Synthesis, 1981(1), 56-57. Link

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). "The Michaelis-Arbuzov Rearrangement." Chemical Reviews, 81(4), 415-430. Link

-

Kalek, M., & Stawinski, J. (2008).[2] "Pd-Catalyzed C-P Bond Formation: Mechanistic Insights." Organometallics, 27(22), 5876–5888. Link

-

Minami, T., & Motoyoshiya, J. (1992). "Vinylphosphonates in Organic Synthesis." Synthesis, 1992(04), 333-349. Link

-

BenchChem. (2025).[3] "this compound Structure and Applications." BenchChem Technical Library. Link

Sources

Aryl Phosphonate Ester Synthesis and Reactivity: A Technical Guide

Executive Summary & Strategic Importance

Aryl phosphonate esters (

This stability, however, presents a synthetic challenge. The formation of the

This guide details the optimized synthesis of aryl phosphonates using Palladium-catalyzed cross-coupling, explores their reactivity profile (specifically ester cleavage), and analyzes their critical role in prodrug strategies like HepDirect™.

Synthetic Architecture: The Hirao Cross-Coupling

While Nickel and Copper catalysts exist, Palladium remains the most reliable metal for constructing aryl phosphonates, particularly when employing modern bidentate ligands that allow for lower catalyst loadings and broader substrate scope (including aryl chlorides).

Mechanistic Causality

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for troubleshooting low yields:

-

Oxidative Addition: The rate-determining step for aryl chlorides/bromides. Electron-rich ligands (like dppf) facilitate this.

-

Ligand Exchange: The H-phosphonate diester (

) coordinates to Palladium. -

Deprotonation: A base (typically

) is required to neutralize the proton released from the phosphite, forming a Pd-P bond. Critical Note: Insufficient base leads to catalyst poisoning. -

Reductive Elimination: Forms the C-P bond and regenerates Pd(0).

Comparative Analysis of Catalytic Systems

| Variable | Classical Hirao ( | Optimized Modern ( | Photo-Induced (Metal-Free) |

| Substrate Scope | Aryl Iodides/Bromides | Aryl Chlorides , Bromides, Iodides | Aryl Iodides/Bromides |

| Catalyst Loading | High (5-10 mol%) | Low (1-2 mol%) | N/A (Uses organic dye) |

| Temperature | High (>90°C) | Moderate (60-80°C) | Room Temp (Visible Light) |

| Air Sensitivity | High | Moderate | Low |

| Scalability | Poor (Costly) | Excellent | Moderate (Light penetration) |

Detailed Experimental Protocols

Protocol A: Optimized Pd-Catalyzed Synthesis (Montchamp Conditions)

Rationale: This protocol utilizes the dppf ligand, which creates a wide bite angle on the Pd center, accelerating reductive elimination and stabilizing the catalyst against thermal decomposition.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Diethyl phosphite (1.2 equiv)

- (1 mol%)[2][3]

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene) (1.1 mol%)

-

Triethylamine (

) (1.5 equiv) -

Solvent: Acetonitrile (

) or Toluene (anhydrous)

Workflow:

-

Catalyst Pre-formation: In a dry Schlenk tube under Argon, dissolve

and dppf in the solvent. Stir at RT for 15 mins until the solution turns orange/red (formation of -

Substrate Addition: Add the aryl bromide, followed by the diethyl phosphite.

-

Base Addition: Add

dropwise. Caution: Exotherm possible. -

Reaction: Seal the tube and heat to 80°C for 4–12 hours. Monitor by TLC or

NMR (Product signal typically appears around 15–20 ppm; starting phosphite is around 7 ppm). -

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

-

Purification: Flash chromatography (EtOAc/Hexanes). Note: Aryl phosphonates are polar; start with 20% EtOAc.

Protocol B: Selective Ester Hydrolysis via TMSBr

Rationale: Acidic hydrolysis (HCl reflux) is often too harsh for functionalized drug scaffolds. Trimethylsilyl bromide (TMSBr) offers a mild, anhydrous alternative that cleaves P-O-C bonds via an

Workflow:

-

Silylation: Dissolve Aryl Phosphonate (1.0 equiv) in anhydrous DCM (0.2 M). Cool to 0°C. Add TMSBr (3.0 – 4.0 equiv) dropwise.

-

Reaction: Warm to RT and stir for 2–4 hours. Monitor by

NMR (Shift moves downfield as P-OSiMe3 species form). -

Hydrolysis: Concentrate the reaction to remove excess TMSBr and DCM. Re-dissolve the residue in MeOH (or

/THF). Stir for 30 mins. -

Isolation: Concentrate in vacuo. The resulting solid is the phosphonic acid (

).

Visualizing the Mechanism

Diagram 1: The Pd-Catalyzed Hirao Cycle

Caption: The catalytic cycle of the Hirao reaction. Note the critical role of the base in the ligand exchange step to neutralize the halide.

Medicinal Chemistry Applications: Prodrug Strategies

Aryl phosphonates are negatively charged at physiological pH (

HepDirect™ Technology

This strategy utilizes a cyclic 1-aryl-1,3-propanyl ester.[4] It is designed to target the liver by exploiting the high expression of Cytochrome P450 isozyme CYP3A4 in hepatocytes.

-

Mechanism: CYP3A4 hydroxylates the benzylic carbon of the prodrug ring. This unstable intermediate spontaneously collapses, opening the ring and releasing the active phosphonic acid drug and a vinyl ketone byproduct.

Diagram 2: HepDirect Prodrug Activation Pathway

Caption: HepDirect activation mechanism. The specificity for CYP3A4 ensures high liver concentration and reduced systemic toxicity.

References

-

Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981). "Novel Synthesis of Arylphosphonates." Synthesis, 1981(1), 56-57.

- Kalek, M., Stawinski, J. (2008). "Pd(OAc)

-

Montchamp, J.L., et al. (2008). "Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates." Journal of Organic Chemistry, 73(12), 4568–4574.

- McKenna, C.E., et al. (1977). "Selective Dealkylation of Phosphonate Esters with Bromotrimethylsilane." Tetrahedron Letters, 18(2), 155-158.

-

Erion, M.D., et al. (2004).[4] "HepDirect Prodrugs: A Novel Strategy for Targeting Drugs to the Liver." Journal of the American Chemical Society, 126(16), 5154-5163.

-

Keglevich, G., et al. (2021). "The Hydrolysis of Phosphinates and Phosphonates: A Review." Molecules, 26(9), 2555.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Solvent Selection for Ethyl 4-(diethoxyphosphoryl)benzoate

The following technical guide details the solubility profile, solvent selection criteria, and handling protocols for Ethyl 4-(diethoxyphosphoryl)benzoate (CAS: 17067-92-4).

Executive Summary

This compound is a specialized organophosphorus intermediate primarily utilized as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize

Effective utilization of this compound requires a nuanced understanding of its solubility not just in terms of dissolution, but regarding chemical compatibility under the rigorous anhydrous conditions of olefination chemistries. This guide provides an authoritative reference for researchers handling this reagent in drug discovery and organic synthesis.

Physicochemical Profile

| Property | Data |

| Chemical Formula | |

| Molecular Weight | 286.26 g/mol |

| Physical State | Viscous colorless to pale yellow oil (may crystallize at low temps) |

| LogP (Predicted) | ~2.75 (Lipophilic) |

| Polar Surface Area | ~61 Ų |

| Key Functional Groups | Phosphonate ester ( |

Solubility & Solvent Compatibility Matrix

The solubility of this compound is governed by its lipophilic ethyl/phenyl groups and its polar phosphonate core. It follows the "like dissolves like" principle but requires specific attention to protic vs. aprotic environments during reaction planning.

Quantitative Solubility Estimates (25°C)

| Solvent Class | Representative Solvent | Solubility Rating | Application Context |

| Polar Aprotic | THF (Tetrahydrofuran) | High (>100 mg/mL) | Primary solvent for HWE reactions. Excellent solvation of phosphonate anions and counter-cations (Li⁺, Na⁺). |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent for extraction, transport, and low-temp reactions. |

| Aromatic | Toluene | High (>80 mg/mL) | Used for higher temperature HWE variants or azeotropic drying. |

| Esters | Ethyl Acetate | High (>80 mg/mL) | Standard solvent for extraction workups and chromatography. |

| Alkanes | Hexanes / Heptane | Moderate | Soluble, but may "oil out" at high concentrations or low temps. Used as a co-solvent in chromatography. |

| Protic | Ethanol / Methanol | High | CAUTION: Soluble, but chemically incompatible with strong bases (NaH, LDA) due to protonation or transesterification risks. |

| Aqueous | Water | Insoluble (<1 mg/mL) | Forms a biphasic system; product partitions into the organic layer. |

Critical Solvent Selection Logic

-

For HWE Reactions: Use Anhydrous THF . It balances solubility with the ability to coordinate alkali metal cations (Li/Na), which stabilizes the transition state and influences E/Z selectivity.

-

For Purification: Use Hexanes:Ethyl Acetate mixtures.[1] The compound is sufficiently polar to be retained on silica gel but lipophilic enough to elute with moderate polarity (e.g., 20-40% EtOAc).

Mechanistic Visualization: Solvent Decision Tree

The following diagram illustrates the logical flow for selecting the correct solvent based on the experimental stage.

Caption: Decision matrix for solvent selection based on experimental phase (Reaction, Purification, or Analysis).

Experimental Protocols

Protocol A: Preparation of 1.0 M Stock Solution (Anhydrous)

Use this protocol to prepare a stable reagent stock for iterative HWE optimization.

-

Calculate: For 10.0 mL of 1.0 M solution, weigh 2.86 g of this compound.

-

Dry: If the oil appears cloudy (wet), dissolve in 10 mL DCM, dry over

, filter, and concentrate in vacuo to remove trace water. -

Dissolve: Transfer the oil to an oven-dried, argon-purged volumetric flask or septum-capped vial.

-

Dilute: Add Anhydrous THF (inhibitor-free preferred) via syringe to the 10.0 mL mark.

-

Store: Seal with Parafilm and store at -20°C over activated 4Å molecular sieves.

-

Note: The solution remains stable for >3 months if kept moisture-free.

-

Protocol B: Standard HWE Olefination Workflow

Demonstrates the solubility-critical steps in the synthesis of stilbene derivatives.

-

Deprotonation (Solubility Check):

-

Charge a flame-dried flask with NaH (1.2 equiv) and wash with dry hexanes.

-

Add Anhydrous THF (Reaction Molarity ~0.2 M).

-

Cool to 0°C.

-

Add this compound (1.0 equiv) dropwise (neat or as THF solution).

-

Observation: The mixture should remain clear (homogeneous anion formation). If precipitation occurs, add more THF.

-

-

Addition: Stir for 30 min until

evolution ceases. Add the aldehyde electrophile (0.9-1.0 equiv) dissolved in THF. -

Workup:

-

Quench with saturated aqueous

.[1] -

Extraction: The product and unreacted phosphonate will partition into the organic phase. Use Ethyl Acetate (3x) for efficient recovery.

-

Solubility Note: The phosphate byproduct (Diethyl phosphate salt) is water-soluble and will remain in the aqueous layer, simplifying purification.

-

HWE Reaction Pathway & Solubility Logic

The following diagram details the molecular transformation and where solubility plays a mechanistic role.

Caption: Mechanistic flow of the HWE reaction highlighting the solubility divergence of the product (organic) and byproduct (aqueous).

References

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863–927.

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430.

-

Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for organophosphorus solubility principles).

Sources

4-phosphonobenzoic acid ethyl ester precursors

An In-depth Technical Guide to the Precursors and Synthesis of 4-Phosphonobenzoic Acid Ethyl Ester

Abstract

4-Phosphonobenzoic acid and its esters are pivotal building blocks in medicinal chemistry and materials science, notably in the design of metal-organic frameworks (MOFs).[1][2] The ethyl ester, in particular, serves as a versatile intermediate for further functionalization. This guide provides an in-depth analysis of the primary synthetic routes to 4-phosphonobenzoic acid ethyl ester, with a core focus on the selection and chemistry of its precursors. We will dissect two major C-P bond-forming strategies: the Palladium-catalyzed Hirao cross-coupling reaction and the metal-free Photo-Arbuzov reaction. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind experimental choices and robust, field-proven protocols for the synthesis of this important organophosphorus compound.

Introduction: The Significance of the Aryl Phosphonate Moiety

The incorporation of a phosphonate group onto an aromatic ring, such as in 4-phosphonobenzoic acid, imparts unique properties. The phosphonic acid group is a structural analog of the phosphate moiety and is known for its ability to coordinate with metal ions and participate in strong hydrogen bonding.[2] These characteristics are leveraged in drug design for bone targeting and in the creation of highly structured, porous materials.[2] The ethyl ester derivative, our topic of focus, masks the acidic protons of the phosphonic acid, rendering the molecule more suitable for subsequent chemical transformations where a free acid might interfere.

The primary challenge in synthesizing aryl phosphonates lies in the formation of the C(sp²)–P bond. Unlike the facile synthesis of alkyl phosphonates via the classical Michaelis-Arbuzov reaction with alkyl halides, the direct reaction with aryl halides is generally ineffective due to the lower reactivity of the C(sp²)–X bond towards nucleophilic attack.[3][4][5] This guide will explore modern, efficient methodologies that overcome this hurdle.

The Hirao Cross-Coupling Reaction: A Palladium-Catalyzed Approach

First reported in the early 1980s by Toshikazu Hirao and colleagues, this palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites has become a cornerstone for aryl phosphonate synthesis.[1][3][6] It offers a reliable and versatile route to the C(sp²)–P bond.

Core Precursors and Reagents

-

Aryl Halide: The primary precursor is an ethyl 4-halobenzoate . The reactivity of the halide is crucial, following the general trend I > Br >> Cl.[7] Ethyl 4-iodobenzoate is the most reactive substrate, often leading to higher yields and milder reaction conditions. Ethyl 4-bromobenzoate is also a common and effective precursor.

-

Phosphorus Source: Diethyl phosphite [(EtO)₂P(O)H] is the key phosphorus-containing precursor. It provides the diethyl phosphonate moiety that is coupled to the aromatic ring.

-

Catalyst System: A palladium catalyst is essential. While the original protocol used Pd(PPh₃)₄, modern iterations often employ a more efficient in-situ generated catalyst from a palladium(II) source like Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand, such as 1,1′-Bis(diphenylphosphino)ferrocene (dppf) .[1] The choice of a bulky, electron-rich ligand like dppf can significantly improve reaction scope and efficiency, allowing for lower catalyst loadings (e.g., 1 mol%), which is a major economic and environmental advantage over the original method that required 5 mol% Pd.[1]

-

Base: A non-nucleophilic organic base, typically triethylamine (Et₃N) , is required to neutralize the hydrogen halide (H-X) formed during the catalytic cycle.[8]

Mechanistic Rationale: The Catalytic Cycle

The generally accepted mechanism for the Hirao reaction mirrors other palladium-catalyzed cross-couplings and proceeds through three key steps: oxidative addition, ligand exchange, and reductive elimination.[8]

Caption: The catalytic cycle of the Palladium-catalyzed Hirao cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond of the ethyl 4-halobenzoate precursor, forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Ligand Exchange: The diethyl phosphite precursor coordinates to the palladium center, and with the help of the base, the halide is replaced by the phosphonate moiety.

-

Reductive Elimination: The final C-P bond is formed as the aryl phosphonate product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst to continue the cycle.[8]

Experimental Protocol: Improved Hirao Synthesis

This protocol is an adaptation of an improved method utilizing a Pd(OAc)₂/dppf catalyst system, which demonstrates higher efficiency and broader substrate scope than the original Hirao conditions.[1]

Materials:

-

Ethyl 4-bromobenzoate (1.0 equiv)

-

Diethyl phosphite (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv, 1 mol%)

-

1,1′-Bis(diphenylphosphino)ferrocene (dppf) (0.01 equiv, 1 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous Toluene

Procedure:

-

To a dry, argon-purged reaction vessel, add Pd(OAc)₂ (1 mol%) and dppf (1 mol%).

-

Add anhydrous toluene, followed by ethyl 4-bromobenzoate (1.0 equiv), diethyl phosphite (1.2 equiv), and triethylamine (2.0 equiv).

-

Heat the reaction mixture to reflux (approx. 110 °C) under an argon atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting aryl halide is consumed (typically 4-12 hours).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure diethyl (4-(ethoxycarbonyl)phenyl)phosphonate.

The Photo-Arbuzov Reaction: A Metal-Free Alternative

While the classical Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry for forming C(sp³)–P bonds, it fails with unactivated aryl halides.[4][5] Recent advancements in photoredox catalysis have enabled a "Photo-Arbuzov" reaction, providing a mild, efficient, and transition-metal-free pathway to aryl phosphonates.[9]

Core Precursors and Reagents

-

Aryl Halide: As with the Hirao reaction, ethyl 4-bromobenzoate is an excellent precursor. This method shows broad functional group tolerance.[9]

-

Phosphorus Source: In this reaction, a trialkyl phosphite, specifically triethyl phosphite [(EtO)₃P], is used as the phosphorus precursor.

-

Photocatalyst: An organic dye such as Rhodamine 6G is used as the photocatalyst to absorb visible light and initiate the radical process.[9]

-

Sacrificial Electron Donor: A tertiary amine, like N,N-Diisopropylethylamine (DIPEA) , is used as a sacrificial electron donor.

-

Light Source: Blue light (e.g., from LEDs) is typically used to excite the photocatalyst.

Mechanistic Rationale: A Radical Pathway

The Photo-Arbuzov reaction proceeds via a radical mechanism, fundamentally different from the organometallic cycle of the Hirao coupling.

-

The photocatalyst (PC) absorbs light and enters an excited state (PC*).

-

The excited photocatalyst is reduced by the sacrificial electron donor (DIPEA), generating a radical cation of the donor and a highly reducing radical anion of the photocatalyst (PC•⁻).

-

The photocatalyst radical anion transfers an electron to the aryl halide precursor (ethyl 4-bromobenzoate), causing it to fragment into an aryl radical and a halide anion.

-

This highly reactive aryl radical is then trapped by the triethyl phosphite precursor, forming a phosphoranyl radical intermediate.

-

This intermediate undergoes further steps, ultimately leading to the final aryl phosphonate product.

Experimental Protocol: Visible-Light Photo-Arbuzov Synthesis

This protocol is based on a reported visible-light-mediated phosphonylation of aryl bromides.[9]

Materials:

-

Ethyl 4-bromobenzoate (1.0 equiv)

-

Triethyl phosphite (2.0 equiv)

-

Rhodamine 6G (0.10 equiv, 10 mol%)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Blue LED light source

Procedure:

-

In a reaction vessel, combine ethyl 4-bromobenzoate (1.0 equiv), Rhodamine 6G (10 mol%), and anhydrous DMSO.

-

Degas the solution by bubbling with argon for 15-20 minutes.

-

Add triethyl phosphite (2.0 equiv) and DIPEA (2.0 equiv) under an argon atmosphere.

-

Seal the vessel and place it near a blue LED light source, ensuring uniform irradiation.

-

Stir the reaction at room temperature. Monitor progress by TLC or GC-MS.

-

Upon completion (typically 12-24 hours), dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Precursor Strategies

The choice between the Hirao and Photo-Arbuzov routes depends on available equipment, cost considerations, and desired reaction conditions.

| Feature | Hirao Cross-Coupling | Photo-Arbuzov Reaction |

| Key Precursors | Ethyl 4-halobenzoate, Diethyl phosphite | Ethyl 4-halobenzoate, Triethyl phosphite |

| Catalyst | Palladium(0) complex (e.g., from Pd(OAc)₂) | Organic photocatalyst (e.g., Rhodamine 6G) |

| Metal Requirement | Yes (Palladium) | No (Metal-free) |

| Reaction Conditions | Elevated temperatures (reflux) | Room temperature with visible light |

| Key Advantages | Well-established, highly efficient, generally faster | Mild conditions, avoids precious metals |

| Considerations | Cost and toxicity of palladium catalyst | May require longer reaction times, photocatalyst needed |

Conclusion

The synthesis of 4-phosphonobenzoic acid ethyl ester is most effectively achieved through modern C-P bond-forming reactions that overcome the inherent unreactivity of aryl halides in classical nucleophilic substitutions. The Palladium-catalyzed Hirao cross-coupling stands as a robust and highly developed method, with precursors like ethyl 4-bromobenzoate and diethyl phosphite being the industry standard. For laboratories aiming to avoid transition metals and work under milder conditions, the visible-light Photo-Arbuzov reaction offers a compelling alternative, utilizing triethyl phosphite as the key phosphorus precursor. A thorough understanding of these precursor molecules and the mechanistic principles behind each synthetic strategy empowers researchers to make informed decisions, optimizing for yield, purity, cost, and environmental impact in their scientific endeavors.

References

-

Gelat, F., et al. (2008). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. PMC. [Link]

-

Keglevich, G., et al. (2021). Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction. MDPI. [Link]

-

Wikipedia. Hirao coupling. Wikipedia. [Link]

-

Keglevich, G. (2016). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Bentham Science. [Link]

-

Daniliuc, C. G., & Glorius, F. (2016). Visible-Light Photo-Arbuzov Reaction of Aryl Bromides and Trialkyl Phosphites Yielding Aryl Phosphonates. ACS Catalysis. [Link]

-

Hopf, H., & Jones, P. G. (2018). C–P bond formation of cyclophanyl-, and aryl halides via a UV-induced photo Arbuzov reaction: a versatile portal to phosphonate-grafted scaffolds. RSC Publishing. [Link]

-

Wikipedia. Michaelis–Arbuzov reaction. Wikipedia. [Link]

-

Cristau, H. J., & Virieux, D. (2017). Phosphonic acid: preparation and applications. PMC. [Link]

Sources

- 1. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. Hirao coupling - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Difference between diethyl arylphosphonates and benzylphosphonates

An In-Depth Technical Guide to the Core Differences Between Diethyl Arylphosphonates and Benzylphosphonates

Abstract

Organophosphonates are indispensable tools in medicinal chemistry, primarily serving as stable bioisosteres of natural phosphates and carboxylates.[1][2] Within this broad class, diethyl arylphosphonates and benzylphosphonates represent two distinct subclasses whose subtle structural divergence dictates profound differences in their synthesis, reactivity, and application in drug discovery. This guide provides an in-depth analysis of these differences, moving beyond simple definitions to explore the causality behind synthetic strategies and the functional consequences of their core structural distinction: the nature of the phosphorus-carbon bond. We will dissect their respective synthetic pathways, compare their chemical reactivity with a focus on applications in further synthesis, and evaluate their distinct roles as pharmacophores and strategic building blocks for researchers, scientists, and drug development professionals.

The Fundamental Structural Distinction: A P-C(sp²) vs. P-C(sp³) Bond

The core difference between a diethyl arylphosphonate and a benzylphosphonate lies in the hybridization of the carbon atom directly bonded to the phosphorus atom.

-

Diethyl Arylphosphonates feature a direct bond between the phosphorus atom and an sp²-hybridized carbon of an aromatic ring. This creates a rigid, planar connection.

-

Benzylphosphonates possess a methylene (-CH₂-) linker, meaning the phosphorus atom is bonded to an sp³-hybridized carbon, which is in turn attached to the aromatic ring. This introduces a flexible, tetrahedral geometry at the benzylic position.

This seemingly minor difference in connectivity has cascading effects on the molecule's synthesis, stability, and biological utility.

Divergent Synthetic Strategies: Causality and Protocols

The difference in the P-C bond necessitates distinct synthetic approaches. The choice of reaction is dictated by the reactivity of the carbon electrophile—an aryl halide for arylphosphonates versus a benzyl halide for benzylphosphonates.

Synthesis of Diethyl Arylphosphonates

The formation of the robust P-C(sp²) bond typically requires transition-metal catalysis, as aryl halides are resistant to classical nucleophilic substitution reactions like the Michaelis-Arbuzov.[3]

Primary Method: The Hirao Reaction The Hirao reaction is the most prevalent and effective method for synthesizing arylphosphonates.[4] It involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with a dialkyl phosphite, such as diethyl phosphite.[5][6]

-

Mechanistic Rationale: The palladium(0) catalyst undergoes oxidative addition into the aryl-halide bond. The resulting aryl-palladium(II) complex then undergoes ligand exchange with the dialkyl phosphite, followed by reductive elimination to form the P-C(sp²) bond and regenerate the Pd(0) catalyst.[5] The use of microwave irradiation can significantly accelerate this reaction, often allowing for solvent-free conditions.[6]

Experimental Protocol: Microwave-Assisted Hirao Synthesis of Diethyl Phenylphosphonate [6]

-

Reagent Preparation: In a microwave process vial, combine bromobenzene (1.0 mmol), diethyl phosphite (1.2 mmol), and triethylamine (1.5 mmol).

-

Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 5 mol%) to the mixture. No phosphine ligand is required under these "P-ligand-free" microwave conditions, as the excess phosphite reagent can serve this role.[5][6]

-

Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 5-15 minutes. The elevated temperature and localized microwave heating are crucial for driving the catalytic cycle, especially the initial oxidative addition step which is often rate-limiting.[6]

-

Work-up: After cooling, dilute the reaction mixture with dichloromethane (DCM) and wash with 1 M HCl and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield diethyl phenylphosphonate.

Synthesis of Benzylphosphonates

The presence of the sp³-hybridized benzylic carbon makes benzyl halides highly susceptible to Sɴ2 reactions. This allows for the use of the classic Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry.[7]

Primary Method: The Michaelis-Arbuzov Reaction This reaction involves the treatment of a benzyl halide with a trialkyl phosphite, such as triethyl phosphite.[8]

-

Mechanistic Rationale: The reaction proceeds via a two-step Sɴ2 mechanism. First, the nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic benzylic carbon, displacing the halide and forming a phosphonium salt intermediate. In the second step, the displaced halide anion attacks one of the ethyl groups on the phosphonium salt, displacing the phosphonate product and forming ethyl halide as a byproduct.[8] This method is efficient and avoids the need for expensive transition-metal catalysts.

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate [9]

-

Reaction Setup: Combine benzyl bromide (1.0 mmol) and triethyl phosphite (1.2 mmol) in a round-bottom flask fitted with a reflux condenser. The reaction can often be performed neat (without solvent).

-

Heating: Heat the mixture at 120-150°C. The elevated temperature is necessary to promote the second Sɴ2 step (dealkylation of the phosphonium intermediate). The progress can be monitored by observing the distillation of the ethyl bromide byproduct.

-

Work-up: After the reaction is complete (typically 2-4 hours, can be monitored by TLC or ³¹P NMR), cool the mixture to room temperature.

-

Purification: Remove any unreacted starting materials and the ethyl bromide byproduct under reduced pressure. The resulting crude diethyl benzylphosphonate is often of sufficient purity for subsequent use, or it can be further purified by vacuum distillation or column chromatography.

Comparative Reactivity and Properties

The structural differences directly translate into distinct chemical reactivities and properties, which are summarized in the table below.

| Feature | Diethyl Arylphosphonate | Diethyl Benzylphosphonate | Rationale & Significance |

| P-C Bond | P-C(sp²) | P-C(sp³) | Governs synthesis, stability, and geometry. |

| Key Synthesis | Hirao Reaction (Pd-catalyzed)[4][6] | Michaelis-Arbuzov Reaction[7][8] | The unreactive C(sp²)-X bond requires catalysis; the reactive C(sp³)-X bond allows for classic Sɴ2 chemistry. |

| α-Proton Acidity | N/A | Acidic (pKa ≈ 20-22 in DMSO) | The phosphonate group strongly stabilizes an adjacent carbanion. This allows benzylphosphonates to be used in the Horner-Wadsworth-Emmons (HWE) reaction for olefination.[10] |

| Primary Reactivity | Electrophilic/nucleophilic aromatic substitution on the ring. | Deprotonation at the α-carbon to form a nucleophilic carbanion for C-C bond formation (HWE).[10] | Benzylphosphonates are versatile synthons for creating complex molecules, particularly alkenes. |

| ³¹P NMR Shift (CDCl₃) | ~ +15 to +20 ppm | ~ +25 to +30 ppm | The chemical environment around the phosphorus atom influences its resonance frequency, making ³¹P NMR a key characterization tool. |

| Biological Role | Rigid scaffold/linker. | Bioisostere of phosphotyrosine[11]; transition-state analog.[1] | The flexible P-C-Ar linkage is crucial for mimicking biological phosphates. |

Applications in Drug Discovery

In medicinal chemistry, the choice between an arylphosphonate and a benzylphosphonate is a strategic one, based entirely on the desired function of the phosphonate moiety.

Diethyl Arylphosphonates: Rigid Structural Units

Due to the direct P-C(sp²) linkage, arylphosphonates are primarily used when a phosphonate group must be incorporated as a rigid, stable part of a larger molecular scaffold. They are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] Their role is often more structural than functional, providing a polar, hydrolytically stable anchor point.

Benzylphosphonates: Functional Phosphate Mimetics

Benzylphosphonates are stars of medicinal chemistry due to their ability to act as non-hydrolyzable mimics of phosphate esters, particularly phosphotyrosine.[1][2]

-

Phosphotyrosine Mimetics: The phosphotyrosine (pTyr) residue is a critical component of cell signaling pathways, and its dephosphorylation by protein tyrosine phosphatases (PTPs) is a key regulatory step. Dysregulation of PTPs is implicated in numerous diseases. Benzylphosphonates, especially those with α,α-difluorination, are excellent, stable mimics of pTyr and have been instrumental in developing potent PTP inhibitors.[11] The methylene bridge is critical as it provides the correct atomic spacing between the aromatic ring and the phosphorus center, mimicking the P-O-C linkage in pTyr.

-

Antimicrobial and Anticancer Agents: A wide range of substituted benzylphosphonates have been synthesized and evaluated for direct therapeutic effects. Their activity is often attributed to the inhibition of essential enzymes or, in some cases, the induction of oxidative stress leading to DNA damage in pathogenic cells.[9][12]

Conclusion

While both diethyl arylphosphonates and benzylphosphonates are valuable organophosphorus compounds, they are not interchangeable. The presence or absence of a single methylene bridge between the phosphorus atom and the aromatic ring fundamentally alters their chemical identity.

-

Diethyl arylphosphonates are defined by a rigid P-C(sp²) bond, synthesized primarily via the Hirao reaction, and serve as stable structural components.

-

Benzylphosphonates are characterized by a flexible P-C(sp³) bond, are readily synthesized via the Michaelis-Arbuzov reaction, possess reactive α-protons for further elaboration, and function as powerful, non-hydrolyzable mimics of biological phosphates in drug design.

A thorough understanding of these core differences is essential for researchers and drug development professionals to rationally design synthetic routes and select the appropriate phosphonate scaffold to achieve their desired biological and chemical objectives.

References

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). PMC. [Link]

-

Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. (2022). MDPI. [Link]

-

Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction. (2021). MDPI. [Link]

-

A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl... (2014). RSC Publishing. [Link]

-

Synthesis of Aryl Phosphonates by Reaction of Grignard Reagents with Diethyl Cyanophosphonate. (1999). Marcel Dekker, Inc. [Link]

-

Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]

-

Benzyl Mono-P-Fluorophosphonate and Benzyl Penta-P-Fluorophosphate Anions Are Physiologically Stable Phosphotyrosine Mimetics and Inhibitors of Protein Tyrosine Phosphatases. (2017). PubMed. [Link]

-

Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. (2024). ACS Publications. [Link]

-

Editorial: Phosphonate Chemistry in Drug Design and Development. (2021). Frontiers. [Link]

-

New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates. (2025). PMC. [Link]

-

Editorial: Phosphonate chemistry in drug design and development, Volume II. (2022). PMC - NIH. [Link]

-

New Developments on the Hirao Reactions, Especially from “Green” Point of View. (2017). PMC. [Link]

-

The reactivity of the diethyl α-acylphosphonates with the various α-aminoesters: Synthesis and DFT (density functional theory) study. (2025). ResearchGate. [Link]

-

Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. (2024). ACS Publications. [Link]

-

Michaelis–Arbuzov reaction. Wikipedia. [Link]

-

Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. (2025). PubMed. [Link]

-

Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs. (2019). PubMed. [Link]

-

Chemoselective Activation of Diethyl Phosphonates: A Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. ResearchGate. [Link]

-

Preparation of benzylphosphonates via a palladium(0) -catalyzed cross-coupling of H-phosphonate diesters with benzyl halides. Synthetic and mechanistic studies. (2010). New Journal of Chemistry (RSC Publishing). [Link]

-

Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. arkat usa. [Link]

-

Synthesis of benzyl phoshponates over PEG-400/KI.K2CO3 system. ResearchGate. [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). MDPI. [Link]

-

P-Arylation: Arynes to Aryl-Phosphonates, -Phosphinates, and -Phosphine Oxides. organic-chemistry.org. [Link]

-

Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. (2021). PMC. [Link]

-

Cadmium benzylphosphonates – the close relationship between structure and properties. CrystEngComm (RSC Publishing). [Link]

-

Phosphorus-Containing Transition State Analogs. Grantome. [Link]

-

Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. (2025). ResearchGate. [Link]

-

Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. ORCA – Online Research @ Cardiff. [Link]

-

Water-Promoted Mild and General Michaelis–Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis. (2024). ACS Publications. [Link]

-

Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis of diethyl (aryl) phosphates 3. (2020). ResearchGate. [Link]

Sources

- 1. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl- H -phosphinates and secondary phosphine oxides with br ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03292F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 9. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Benzyl Mono-P-Fluorophosphonate and Benzyl Penta-P-Fluorophosphate Anions Are Physiologically Stable Phosphotyrosine Mimetics and Inhibitors of Protein Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Chemical Stability & Handling of Ethyl 4-(diethoxyphosphoryl)benzoate

A Technical Guide for High-Fidelity HWE Reagents

Executive Summary

Ethyl 4-(diethoxyphosphoryl)benzoate (CAS: 17067-92-4) is a specialized bifunctional reagent primarily utilized in Horner-Wadsworth-Emmons (HWE) olefinations to synthesize stilbene derivatives and conjugated systems.[1] Its utility is defined by the differential stability of its two ester functionalities: the carboxylate ester (susceptible to nucleophilic attack) and the phosphonate ester (thermally robust but hygroscopic).

This guide addresses the critical stability parameters that impact reaction reproducibility, specifically the "silent killer" of HWE reactions: moisture-induced partial hydrolysis .

Part 1: Molecular Architecture & Reactivity Profile[1]

To predict stability, we must deconstruct the molecule into its reactive centers. The compound consists of a benzene ring substituted para with two electron-withdrawing groups (EWG).

| Functional Group | Electronic Character | Stability Concern | Reactivity Role |

| Ethyl Benzoate (C-1) | Electron-withdrawing (-M, -I) | High: Susceptible to base-catalyzed hydrolysis (saponification).[1] | Precursor for downstream amide/ester couplings.[1] |

| Diethyl Phosphonate (C-4) | Electron-withdrawing (-I, -M via P=O) | Moderate: Hygroscopic; hydrolyzes to phosphonic acid under prolonged moisture exposure.[1] | The HWE "warhead." |

| Benzylic Position | N/A | Stable: No benzylic protons to deprotonate on the ring, but the P-C bond is robust. | Linker stability. |

The Electronic "Tug-of-War": The para-substitution pattern creates a highly electron-deficient aromatic ring.[1] This increases the electrophilicity of the carbonyl carbon, making the ethyl benzoate moiety significantly more labile to nucleophilic attack (hydrolysis) than a standard unsubstituted ethyl benzoate [1].

Part 2: Degradation Pathways & Stability Data

1. Hydrolytic Stability (The Primary Failure Mode)

The most common cause of HWE reaction failure with this reagent is not reagent decomposition, but proton quenching caused by hydrolyzed impurities.

-

Pathway A: Carboxylate Hydrolysis (Fastest): In the presence of base (even weak bases) and moisture, the ethyl ester hydrolyzes to the carboxylic acid.

-

Pathway B: Phosphonate Hydrolysis (Slower): Under acidic conditions or prolonged exposure to moisture, the ethoxy groups on the phosphorus can hydrolyze to ethyl hydrogen phosphonate or phosphonic acid.

Critical Insight: If Pathway B occurs during storage, the resulting P-OH group is acidic (

2. Thermal & Photostability[1]

-

Thermal: The compound is synthesized via the Arbuzov reaction, typically requiring temperatures of 120–150°C [2]. Therefore, the pure compound is thermally stable up to ~150°C. However, acidic impurities accelerate thermal degradation.

-

Photostability: The benzoate chromophore absorbs UV light. While generally stable in ambient light, prolonged exposure to high-intensity UV can induce radical processes, especially if residual halides (from synthesis) are present.

3. Visualizing the Degradation Logic

Figure 1: Hydrolytic degradation pathways leading to HWE reaction failure via base quenching.

Part 3: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Purpose: To quantify the purity of the reagent and detect hydrolyzed impurities before critical syntheses.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of hydrolysis products, sharpening peaks).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Benzoate absorption max).

-

Acceptance Criteria: Purity > 97% (Area). Any peak with RRT < 0.8 usually indicates hydrolysis products (more polar).[1]

Protocol 2: High-Fidelity HWE Reaction Workflow

Purpose: A self-validating protocol that mitigates stability risks.[1]

-

Pre-Drying: Dissolve the phosphonate in dry THF and add activated 4Å molecular sieves. Let stand for 1 hour. Causality: Removes trace water that causes in-situ hydrolysis.[1]

-

Base Addition: Cool to 0°C. Add NaH (1.2 equiv) or KOtBu (1.1 equiv).

-

The "Bubbling" Check: Watch for H2 evolution (if using NaH).

-

Observation: Immediate, vigorous bubbling suggests free acid impurities (degraded reagent).

-

Observation: Slow, steady bubbling indicates deprotonation of the phosphonate (Correct).

-

-

Aldehyde Addition: Add the aldehyde slowly.

-

Workup: Quench with saturated

. The phosphate byproduct is water-soluble and is removed in the aqueous layer [3].[3][4]

Figure 2: HWE Reaction Workflow with integrated quality control checkpoint.

Part 4: Handling & Storage Recommendations

| Parameter | Recommendation | Scientific Rationale |

| Storage Temp | 2–8°C | Slows kinetics of hydrolysis and transesterification.[1] |

| Atmosphere | Argon/Nitrogen | Prevents moisture ingress.[1] Phosphonates are hygroscopic.[1] |

| Container | Amber Glass | Protects the benzoate moiety from potential UV-radical degradation.[1] |

| Re-purification | Silica Gel Chromatography | If purity <95%, purify using EtOAc/Hexane (typically 20-50% EtOAc).[1] The phosphate byproduct is very polar and stays on the column. |

References

-

Electronic Effects on Ester Hydrolysis

-

Source: Comparative chemical and biological hydrolytic stability of homologous esters.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.

- Relevance: Establishes that electron-withdrawing groups on the benzoate ring accelerate hydrolytic degrad

-

(Representative proxy for general ester stability kinetics).

-

-

Synthesis & Thermal Stability (Arbuzov Reaction)

-

Source: Organic Syntheses, Coll.[5] Vol. 10, p.282 (2004).

- Relevance: Defines the thermal parameters (100-150°C) required for synthesis, confirming thermal robustness of the product.

-

-

HWE Reaction Mechanism & Byproducts

-

Source: Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal.[6]

- Relevance: Confirms the water solubility of the phosphate byproduct, valid

-

-

Physical Properties & Safety

- Source: EPA Chemical Dashboard / PubChem.

- Relevance: Provides CAS-specific identifiers and physical property estim

Sources

- 1. chemscene.com [chemscene.com]

- 2. Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Hydrolysis of Ethyl 4-(diethoxyphosphoryl)benzoate to Phosphonic Acid

Executive Summary & Strategic Analysis

The hydrolysis of ethyl 4-(diethoxyphosphoryl)benzoate presents a classic chemoselectivity challenge in organic synthesis. The molecule contains two distinct ester functionalities:[1][2][3][4][5][6][7]

-

Phosphonate Esters (P-O-C): Highly stable against standard nucleophilic attack but susceptible to silyl-mediated cleavage.

-

Carboxylate Ester (C-O-C): Susceptible to standard base/acid hydrolysis but relatively stable to neutral silylation conditions at room temperature.

This Application Note defines two distinct protocols based on the target moiety:

-

Protocol A (The McKenna Method): Selective cleavage of the phosphonate esters using Bromotrimethylsilane (TMSBr) to yield 4-(ethoxycarbonyl)phenylphosphonic acid . This preserves the ethyl benzoate moiety.

-

Protocol B (Global Acidolysis): Global deprotection using concentrated HCl to yield 4-phosphonobenzoic acid (fully free acid).

Chemical Decision Matrix

| Feature | Protocol A: McKenna (TMSBr) | Protocol B: Acid Reflux (HCl) |

| Reagent | Bromotrimethylsilane (TMSBr) | Conc.[4][8][9] Hydrochloric Acid (37%) |

| Conditions | Anhydrous, Room Temp (RT) | Aqueous, Reflux (100°C+) |

| Selectivity | High (Cleaves P-O-C, spares C-O-C) | None (Cleaves both) |

| Mechanism | Silyl-Dealkylation ( | Acid-Catalyzed Hydrolysis ( |

| Target Product | Ethyl 4-phosphonobenzoate | 4-Phosphonobenzoic Acid |

Mechanistic Insight: The McKenna Reaction

For high-value pharmaceutical intermediates, Protocol A is the industry standard. Unlike carboxylic esters, phosphonate esters are resistant to saponification (NaOH) because the hydroxide attacks the phosphorus to form a mono-ester anion, which electrostatically repels further attack.

The McKenna reaction circumvents this by using TMSBr. The mechanism proceeds via an oxophilic attack of the phosphoryl oxygen on silicon, activating the alkyl group for bromide displacement.

Mechanism Diagram (DOT)

Figure 1: The McKenna reaction pathway.[2][3][10] Note that the C-O-C benzoate linkage remains untouched because the carbonyl oxygen is less nucleophilic toward silicon than the phosphoryl oxygen.

Experimental Protocols

Protocol A: Selective Deprotection (McKenna Method)

Target: 4-(Ethoxycarbonyl)phenylphosphonic acid Best for: Retaining the benzoate ester for further coupling.

Reagents & Equipment[4][10][11]

-

Substrate: this compound (1.0 eq)

-

Reagent: Bromotrimethylsilane (TMSBr) (3.0 - 4.0 eq)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous.[10]

-

Quench: Methanol (MeOH).[1]

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the phosphonate substrate and dissolve in anhydrous DCM (0.2 M concentration).

-

Addition: Cool the solution to 0°C in an ice bath. Add TMSBr dropwise via syringe.

-

Why: The reaction is slightly exothermic. Controlling the rate prevents varying pressure buildup from volatile ethyl bromide byproduct.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 2–4 hours.

-

Monitoring: Monitor by

P NMR.[2] The starting material (

-

-

Concentration (Critical): Evaporate the solvent and excess TMSBr in vacuo (rotary evaporator).

-

Why: Removing excess TMSBr prevents the production of HBr during the next step, which could inadvertently hydrolyze the benzoate ester.

-

-

Methanolysis: Redissolve the oily residue in MeOH (excess). Stir for 30 minutes.

-

Isolation: Concentrate in vacuo to yield the product as a white to off-white solid.

Protocol B: Global Hydrolysis

Target: 4-Phosphonobenzoic acid Best for: Obtaining the fully deprotected building block (e.g., for MOF synthesis).

Reagents & Equipment[4][5][10][11]

-

Substrate: this compound.

-

Reagent: 6M to 12M (Conc.) Hydrochloric Acid (HCl).[4][9][11]

-

Solvent: None (or minimal water/dioxane if solubility is poor).

Step-by-Step Procedure

-

Setup: Place substrate in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add concentrated HCl (10–20 mL per gram of substrate).

-

Reflux: Heat the mixture to reflux (approx. 100–110°C) for 6–12 hours.

-

Observation: The mixture may initially be heterogeneous but should clear as the esters hydrolyze and the polar acid forms.

-

-

Workup: Cool to room temperature.

-

Crystallization:[9] The product, 4-phosphonobenzoic acid, is often sparingly soluble in cold water and may precipitate. Filter and wash with cold water.

-

Alternative: If no precipitate forms, evaporate to dryness in vacuo. Co-evaporate with toluene or acetonitrile to remove traces of water/HCl.

-

-

Purification: Recrystallize from water/ethanol if necessary.

Analytical Validation

Successful hydrolysis must be validated using NMR spectroscopy. The shift in Phosphorus-31 is the most diagnostic indicator.

Data Comparison Table

| Moiety | Starting Material (Diester) | Product A (Selective) | Product B (Global) |

| Quartet (~4.1 ppm), Triplet (~1.3 ppm) | Absent | Absent | |

| Quartet (~4.4 ppm), Triplet (~1.4 ppm) | Present | Absent | |

| Solubility | Organic solvents (DCM, EtOAc) | Polar organics (MeOH, DMSO) | Water, DMSO, dilute base |

Troubleshooting & Critical Controls

"The Benzoate Cleaved during Protocol A"

-

Cause: Generation of HBr. If excess TMSBr is not removed before adding methanol, it reacts to form HBr in situ.

-

Fix: Ensure thorough evaporation of the reaction mixture (step 4) before adding methanol. Alternatively, use a buffer or add a scavenger like propylene oxide during the quench (though rarely needed for benzoates).

"Incomplete Cleavage in Protocol A"

-

Cause: Old TMSBr. TMSBr hydrolyzes rapidly in air to HBr and hexamethyldisiloxane.

-

Fix: Check TMSBr quality. It should be a clear, colorless liquid. If yellow/orange, distill it.

"Product is Hygroscopic"

-

Context: Phosphonic acids are notoriously hygroscopic.

-

Fix: Dry the final solid under high vacuum over

for 24 hours. Store in a desiccator.

Workflow Decision Tree

Figure 2: Strategic workflow for selecting the appropriate hydrolysis method.

References

-

McKenna, C. E., et al. (1979). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, (16), 739. Link

-

Rabinowitz, R. (1958).[8] "The Reaction of Phosphonate Esters with Acid Chlorides and Silyl Halides." Journal of Organic Chemistry, 23(11), 1641–1647. Link

-

Blackburn, G. M., & Ingleson, D. (1981). "The mechanism of phosphonate ester cleavage by bromotrimethylsilane." Journal of the Chemical Society, Perkin Transactions 1, 1150-1153. Link

-

Kossakowski, J., et al. (2011).[8] "Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers." Beilstein Journal of Organic Chemistry, 7, 716–722. Link

-

Sigma-Aldrich. (n.d.). "4-Phosphonobenzoic acid Product Sheet." Link

Sources

- 1. Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]

- 5. US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents [patents.google.com]

- 6. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]

- 7. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 9. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 4-Phosphonobenzoic Acid: A Versatile Ligand for Metal-Organic Frameworks

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The rational design of MOFs relies on the judicious selection of metal nodes and organic linkers. 4-Phosphonobenzoic acid, a bifunctional ligand featuring both a carboxylic acid and a phosphonic acid group, offers a unique platform for the construction of novel MOFs with enhanced stability and functionality. The phosphonate group, with its higher charge density and multidentate coordination modes compared to carboxylates, can lead to the formation of robust frameworks with interesting catalytic and adsorptive properties. This application note provides a comprehensive guide to the synthesis, purification, and characterization of 4-phosphonobenzoic acid, tailored for researchers in materials science and drug development.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-phosphonobenzoic acid is efficiently achieved through a two-step process, commencing with the formation of a phosphonate ester precursor, followed by its acidic hydrolysis. This strategy ensures high yields and facile purification. The overall synthetic scheme is depicted below.

dot

Caption: Overall synthetic scheme for 4-phosphonobenzoic acid.

Part 1: Synthesis of this compound

The first step employs the Michaelis-Arbuzov reaction, a classic and efficient method for the formation of carbon-phosphorus bonds.[1][2][3] In this reaction, the nucleophilic triethyl phosphite attacks the electrophilic carbon of ethyl 4-bromobenzoate, leading to the formation of the desired phosphonate ester.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 4-bromobenzoate | 229.07 | 22.9 g | 0.1 |

| Triethyl phosphite | 166.16 | 24.9 g (25.8 mL) | 0.15 |

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add ethyl 4-bromobenzoate (22.9 g, 0.1 mol).

-

With a gentle stream of nitrogen, add triethyl phosphite (24.9 g, 0.15 mol) to the flask.

-

Heat the reaction mixture to 150-160 °C using a heating mantle with a temperature controller.

-

Maintain the reaction at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product is then purified by vacuum distillation to remove unreacted starting materials and byproducts. The product, this compound, is collected as a colorless oil.

Part 2: Synthesis of 4-Phosphonobenzoic Acid

The second step involves the acidic hydrolysis of the phosphonate and carboxylate esters. Concentrated hydrochloric acid is a common and effective reagent for this transformation.[4] The reaction proceeds by nucleophilic attack of water on the protonated ester groups, leading to the formation of the desired dicarboxylic acid.

Experimental Protocol

Materials:

| Reagent/Solvent | Concentration | Quantity |

| This compound | - | 28.6 g (0.1 mol) |

| Concentrated Hydrochloric Acid | ~37% | 150 mL |

| Deionized Water | - | As needed |

| Ethanol | - | For recrystallization |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, add this compound (28.6 g, 0.1 mol).

-

Carefully add concentrated hydrochloric acid (150 mL) to the flask.

-

Heat the mixture to reflux using a heating mantle and maintain reflux for 8-12 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator.

-

The crude product, a white solid, is then purified by recrystallization. Dissolve the crude solid in a minimal amount of hot water or an ethanol/water mixture.[5][6][7]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of pure 4-phosphonobenzoic acid.

-